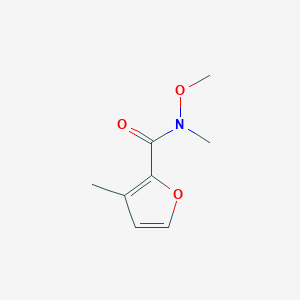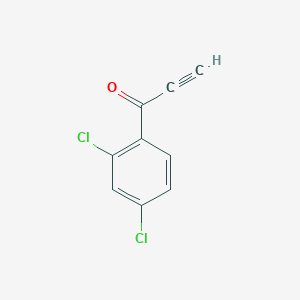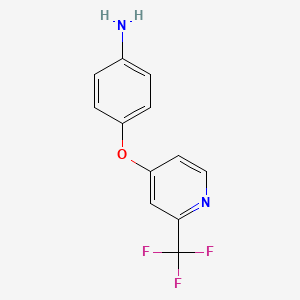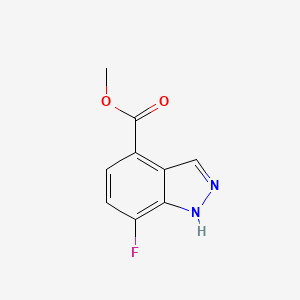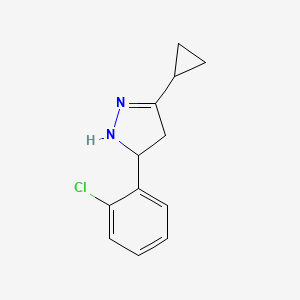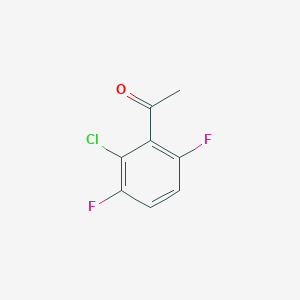
1-(2-Chloro-3,6-difluorophenyl)ethanone
Vue d'ensemble
Description
“1-(2-Chloro-3,6-difluorophenyl)ethanone” is a chemical compound that is used as an intermediate in organic synthesis . It has a molecular weight of 156.1294 .
Synthesis Analysis
The synthesis of this compound involves various processes. For instance, it can be produced via the asymmetric reduction of the ketone precursor 2-chloro-1-(3, 4-difluorophenyl) ethanone (CFPO). This process involves the use of large amounts of toluene as a solvent, and oxazaborolidine as the reducing agent .Molecular Structure Analysis
The molecular structure of “1-(2-Chloro-3,6-difluorophenyl)ethanone” can be represented by the SMILES string FC1=C(C©=O)C(F)=CC=C1Cl . The InChI key for this compound is GZGJXQFBPXHWRR-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For example, 2′,6′-Difluoroacetophenone undergoes ruthenium-catalyzed phenylation with phenylboronate via carbon-fluorine bond cleavage to yield 2′,6′-diphenylacetophenone .Applications De Recherche Scientifique
Summary of the Application
(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol ((S)-CFPL) is an intermediate for the drug ticagrelor, and is manufactured via chemical approaches . The ketoreductase ChKRED20 from Chryseobacterium sp. CA49 was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity .
Methods of Application or Experimental Procedures
The process involves screening an error-prone PCR library of the wild-type ChKRED20. Two mutants, each bearing a single amino acid substitution of H145L or L205M, were identified with significantly increased activity . The two critical positions were each randomized by constructing saturation mutagenesis libraries, which delivered several mutants with further enhanced activity .
Results or Outcomes
The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times of that of the wild-type . Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70% . The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 h, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95% .
2. Biocatalytic Synthesis of Optically Pure Vic-Halohydrins
Summary of the Application
Enantiopure vicinal halohydrins (vic-halohydrins) are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals . Biocatalytic methods for their synthesis have received considerable interest . This review emphasizes the application of biocatalytic approaches as an efficient alternative or complement to conventional chemical reactions .
Methods of Application or Experimental Procedures
Since biocatalysis was first introduced nearly a century ago, many enzyme-based processes have been commercialized to produce diverse valuable products .
Results or Outcomes
3. Synthesis of Optically Pure Nonlinear Optical Material
Summary of the Application
A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and studied for its potential as a nonlinear optical material . Nonlinear optical materials are crucial for many applications in photonics and optoelectronics, including optical switching, optical computing, and laser frequency conversion .
Methods of Application or Experimental Procedures
The fluorinated chalcone was synthesized and crystallized by a slow evaporation technique .
Results or Outcomes
The chalcone crystal showed a third-order nonlinear susceptibility (χ(3)) value of 369.294 × 10^-22 m^2 V^-2, which is higher than those obtained from a few similar types of molecule . This indicates that the chalcone crystal can be considered as a promising nonlinear optical material .
Propriétés
IUPAC Name |
1-(2-chloro-3,6-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYERFUHABAVVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-3,6-difluorophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



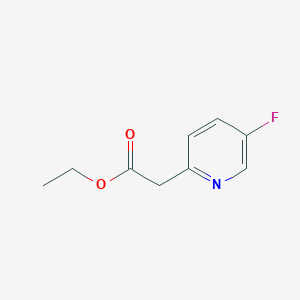
![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)
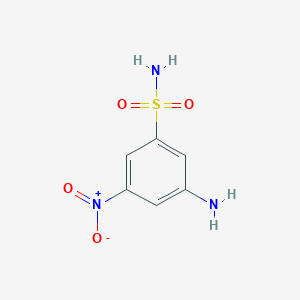
![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
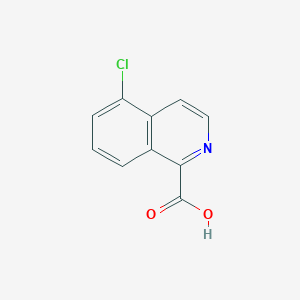
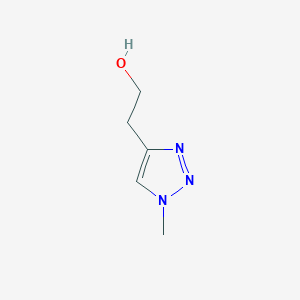
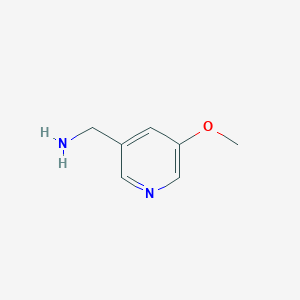
![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
